molecular formula C15H10ClFO B1624140 2-Chloro-4-fluorochalcone CAS No. 286932-31-8

2-Chloro-4-fluorochalcone

Cat. No.: B1624140
CAS No.: 286932-31-8
M. Wt: 260.69 g/mol
InChI Key: RCHUBHMASRWXJB-VQHVLOKHSA-N
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Description

2-Chloro-4-fluorochalcone is a synthetic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. The molecular formula of this compound is C15H10ClFO, and it has a molecular weight of 260.698 g/mol . This compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fourth position on the chalcone backbone.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluorochalcone is believed to be cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition disrupts the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Biochemical Pathways

It is known that the compound’s inhibition of cox-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects on inflammation and pain signaling.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and disrupting prostaglandin production, the compound can decrease the inflammatory response at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Chloro-4-fluorochalcone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 4’-Fluorochalcone, the additional chlorine atom enhances its reactivity in substitution reactions. Similarly, the presence of fluorine in this compound increases its lipophilicity, potentially improving its biological activity .

Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-10-13(17)8-6-11(14)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUBHMASRWXJB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420773
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-31-8
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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